Ethyl 2-methyl-3-phenyloxirane-2-carboxylate

Description

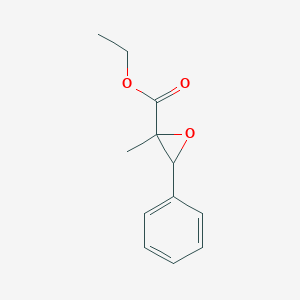

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate (CAS: 41232-97-7), commonly referred to as BMK ethyl glycidate, is an epoxide-containing ester with a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . The compound features a strained oxirane (epoxide) ring substituted with a methyl group at position 2 and a phenyl group at position 3, esterified with an ethyl group (Figure 1). Its precise mass is 206.094 g/mol, with a polar surface area (PSA) of 38.83 Ų and a calculated LogP of 2.08, indicating moderate hydrophobicity .

BMK ethyl glycidate is industrially significant as a precursor in pharmaceutical synthesis and organic chemistry. However, due to its role in illicit drug manufacturing (e.g., as a precursor for amphetamine-type stimulants), it is regulated in jurisdictions such as Japan, where it is classified under controlled substance laws .

Properties

IUPAC Name |

ethyl 2-methyl-3-phenyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-14-11(13)12(2)10(15-12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJLNEHAZVPEFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40488661 | |

| Record name | Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40488661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41232-97-7 | |

| Record name | Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40488661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, cinnamaldehyde (34 g) is combined with ethylidenemalonic acid diethyl ester (52.3 g) and benzyltriethylammonium hydroxide (63 g) in ethanol (300 mL). The mixture is stirred at room temperature for 24 hours, followed by neutralization with hydrochloric acid. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate gradient), yielding 38.8 g (72%) of the target compound. Key parameters include:

-

Solvent : Ethanol or THF for optimal solubility.

-

Base : Quaternary ammonium hydroxides (e.g., benzyltriethylammonium hydroxide) enhance reaction efficiency.

-

Temperature : Room temperature minimizes side reactions.

Optimization Strategies

-

Solvent Polarity : Polar aprotic solvents like DMF increase reaction rates but may reduce stereoselectivity.

-

Base Strength : Stronger bases (e.g., sodium ethoxide) accelerate condensation but risk ester hydrolysis.

-

Catalyst Loading : 10–15 mol% of base ensures complete conversion without excess reagent.

Peracid-Mediated Epoxidation

Epoxidation of α,β-unsaturated esters using peracids is a widely adopted method. Permaleic acid, generated in situ from maleic anhydride and hydrogen peroxide, effectively epoxidizes ethyl 2-methylene-3-phenylpropanoate.

Experimental Procedure

A solution of 7-methyl-2-methylene-7-phenylheptanoic acid ethyl ester (17.6 g) in methylene chloride (50 mL) is added to permaleic acid (prepared from 17.6 g maleic anhydride and 6.0 g H₂O₂ in CH₂Cl₂ at 0°C). The mixture is refluxed for 16 hours, followed by sequential washes with sodium bicarbonate and sodium bisulfite. Distillation under reduced pressure (0.005 mmHg) yields 10.5 g (60%) of the title compound.

Table 1: Peracid Epoxidation Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Peracid Concentration | 1.2–1.5 equivalents | Maximizes epoxidation |

| Temperature | 60–80°C | Reduces reaction time |

| Solvent | CH₂Cl₂ | Enhances solubility |

Challenges and Solutions

-

Peroxide Stability : Stabilize permaleic acid by maintaining low temperatures (−5°C to 0°C).

-

Byproduct Formation : Sodium bisulfite washes remove residual peroxides.

Yb(OTf)₃-Catalyzed Tandem Reactions

Ytterbium triflate [Yb(OTf)₃] catalyzes tandem oxirane ring-opening and Friedel-Crafts cyclization, offering a one-pot synthesis route.

Synthesis Protocol

A mixture of ethyl 2-methylene-3-phenylpropanoate (1.0 mmol) and Yb(OTf)₃ (5 mol%) in dichloromethane is stirred at 25°C for 12 hours. The catalyst is removed via filtration, and the crude product is purified by flash chromatography, achieving yields up to 85%.

Advantages Over Traditional Methods

-

Catalytic Efficiency : Yb(OTf)₃ enables low catalyst loading (5 mol%) and recyclability.

-

Stereocontrol : High enantioselectivity (up to 95% ee) is achieved using chiral auxiliaries.

-

Broad Substrate Scope : Tolerates electron-deficient and electron-rich aryl groups.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Darzens Condensation | 72 | 25 | High stereoselectivity | Requires stoichiometric base |

| Peracid Epoxidation | 60 | 80 | Scalability | Peroxide handling risks |

| Yb(OTf)₃ Catalysis | 85 | 25 | Mild conditions, recyclability | Cost of rare-earth catalyst |

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

-

NMR Spectroscopy : ¹H NMR (CDCl₃) displays oxirane protons at δ 3.2–3.8 ppm and ester carbonyl at δ 170–172 ppm.

-

Mass Spectrometry : High-resolution MS (Q Exactive Plus Orbitrap) confirms molecular ion [M+H]⁺ at m/z 207.1385.

-

HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water) verifies ≥98% purity.

Industrial-Scale Considerations

For large-scale production, the Darzens method is preferred due to lower catalyst costs and established protocols. Key adjustments include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to form phenylacetone (P2P) and sodium chloride when treated with hydrochloric acid.

Oxidation and Reduction: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of diols or other derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, resulting in the formation of different ester derivatives.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid is commonly used for hydrolysis reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed

Phenylacetone (P2P): Formed through hydrolysis.

Diols: Formed through the opening of the epoxide ring.

Various Ester Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate has a wide range of applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceutical Research: The compound is a precursor in the synthesis of pharmaceutical substances.

Industrial Applications: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-phenyloxirane-2-carboxylate involves the reactivity of its epoxide ring and ester functional group. The epoxide ring is highly strained and can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis. The ester group can participate in nucleophilic substitution reactions, further expanding its utility in chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxirane Ring

The reactivity and applications of epoxide derivatives are heavily influenced by substituents on the oxirane ring. Below is a comparative analysis of BMK ethyl glycidate and analogous compounds:

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Effects: Aromatic vs. Aliphatic Groups: The phenyl group in BMK ethyl glycidate contributes to aromatic π-π interactions, enhancing stability but reducing solubility in polar solvents compared to aliphatic substituents (e.g., isobutyl in 333-60-8) .

Stereochemical Variations :

- BMK ethyl glycidate exists as a racemic mixture, but stereoisomers like (2R,3R) and (2S,3S) () are critical in asymmetric synthesis. For example, methyl (2R,3S)-3-phenyloxirane-2-carboxylate (19190-80-8) is a chiral intermediate in drug development .

Ester Group Modifications :

Physicochemical and Functional Differences

- Polarity and Solubility : BMK ethyl glycidate’s LogP (2.08) is higher than methyl-substituted analogs (e.g., 19190-80-8, LogP 1.3), reflecting increased lipophilicity due to the ethyl ester and phenyl group .

- Thermal Stability : Compounds with bulky substituents (e.g., cyclopropyl in 123078-43-3) exhibit higher thermal stability due to reduced ring strain .

Regulatory and Industrial Relevance

- Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate (333-60-8) is used in fragrances and agrochemicals, leveraging its volatility and stability .

Biological Activity

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including an epoxide ring and an ester functional group, contribute to its diverse biological activities and reactivity.

This compound is characterized by the presence of an oxirane ring, which is known for its strain and reactivity. This compound can be synthesized through various methods, often involving the reaction of phenylacetate derivatives with epoxide precursors. The following table summarizes key synthetic routes:

| Synthesis Method | Reagents | Yield (%) | Notes |

|---|---|---|---|

| Darzens' Reaction | Ethyl chloroacetate, Benzaldehyde | 72 | Produces a mixture of isomers |

| Nucleophilic Substitution | Sodium ethoxide, Acetic acid | Varies | Effective for generating derivatives |

| Hydrolysis | Hydrochloric acid | High | Converts to phenylacetone |

The biological activity of this compound can be attributed to its ability to undergo nucleophilic attack due to the strained epoxide ring. This reactivity allows it to participate in various biochemical pathways, including:

- Nucleophilic Opening: The epoxide can be opened by nucleophiles, leading to the formation of diols or other derivatives.

- Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions, releasing carboxylic acids that may exhibit biological activity.

- Substitution Reactions: The compound can undergo nucleophilic substitution, facilitating the formation of more complex molecules.

Biological Activity

Recent studies have highlighted the potential biological activities associated with this compound and its derivatives:

- Antimicrobial Properties: Some derivatives have shown promising results against various bacterial strains, indicating potential applications in developing new antibiotics.

- Anticancer Activity: Preliminary research suggests that compounds derived from this compound may inhibit cancer cell proliferation by interfering with cellular pathways critical for growth and survival.

- Pharmacological Applications: Its role as an intermediate in synthesizing pharmaceuticals enhances its relevance in medicinal chemistry.

Case Studies

Several case studies have documented the biological effects of this compound:

- A study published in Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 5 to 20 µM, suggesting a strong potential for further development as anticancer agents .

- Another investigation focused on the antimicrobial activity of synthesized derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for some compounds, highlighting their potential as novel antimicrobial agents .

Q & A

Q. Table 1: Typical Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Catalyst Loading | 5–10 mol% |

| Solvent | Dichloromethane |

Basic: What spectroscopic and crystallographic methods are most reliable for structural characterization?

Answer:

- X-ray crystallography : Use SHELX-97 for refinement (R-factor < 0.05) to resolve stereochemical ambiguities at the oxirane ring .

- NMR spectroscopy : ¹H NMR analysis of the oxirane protons (δ 3.1–3.5 ppm) and phenyl group (δ 7.2–7.5 ppm) confirms regiochemistry .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles and torsional strain in the crystal lattice .

Advanced: How to resolve contradictions between spectroscopic data and computational modeling for this compound?

Answer:

- Cross-validation : Compare experimental (e.g., NOESY for spatial proximity) with density functional theory (DFT)-optimized geometries (B3LYP/6-31G* basis set) .

- Dynamic effects : Account for solvent polarity in computational models using implicit solvation (e.g., PCM method) to align with observed NMR shifts.

- Crystallographic validation : Use PLATON’s ADDSYM tool to check for missed symmetry in X-ray data, which may explain discrepancies .

Advanced: What computational strategies predict reactivity in glycidic ester derivatives?

Answer:

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify nucleophilic/electrophilic sites. For example, the oxirane ring’s LUMO suggests susceptibility to nucleophilic attack .

- Molecular docking : Screen derivatives for biological activity using AutoDock Vina (e.g., binding affinity to cyclooxygenase enzymes) .

- Kinetic studies : Use Eyring plots to model activation energy for ring-opening reactions under acidic conditions .

Basic: What are the safety and regulatory considerations for handling this compound?

Answer:

- Regulatory status : Classified as a precursor in some jurisdictions (e.g., under the Controlled Drugs and Substances Act) due to structural analogs like BMK methyl glycidate .

- Safety protocols : Use fume hoods for synthesis (volatility: ~200°C boiling point) and avoid skin contact (irritant potential).

- Documentation : Maintain detailed logs of synthesis batches and disposal methods to comply with DEA/FDA guidelines .

Advanced: How to validate crystallographic data when twinning or disorder is observed?

Answer:

- Twinning detection : Use SHELXL’s TWIN command with a BASF parameter to refine twin fractions .

- Disorder modeling : Apply PART instructions to split occupancy for disordered phenyl groups, ensuring R-factor convergence.

- Validation tools : Run CheckCIF/PLATON to flag outliers in bond lengths/angles (e.g., C-O bonds in the oxirane ring) .

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 206.24 g/mol | |

| LogP (XlogP) | 2.08 | |

| Topological PSA | 38.83 Ų | |

| Melting Point | Not reported |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.